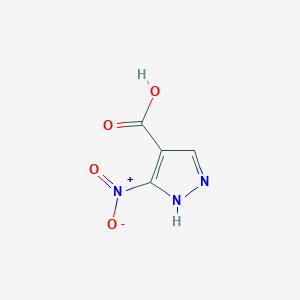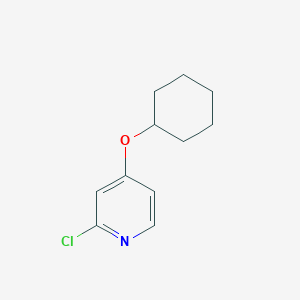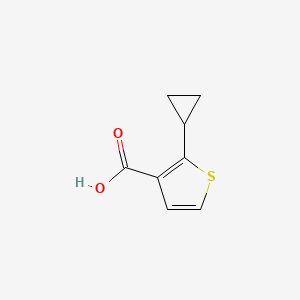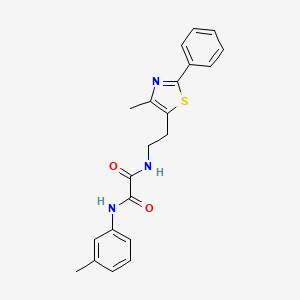
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. MPTP is a highly specific inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of this complex in cellular metabolism and disease.
Aplicaciones Científicas De Investigación
Amyloid Imaging in Alzheimer's Disease
Radioligands, including [18F]FDDNP and 11C-PIB, have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's disease patients. These compounds help in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, enabling early detection and evaluation of anti-amyloid therapies (Nordberg, 2008).
Biocompatibility of Polyimides
Polyimides have been highlighted for their biocompatibility, making them suitable for use in medical applications, particularly where materials are required to function in hostile environments. Their application in biomedical fields underscores the importance of assessing biocompatibility for safe use in biological systems (Constantin et al., 2019).
Antioxidant Activity of Medicinal Plants
Research on the antioxidant potential of medicinal plants underscores the importance of natural compounds in mitigating oxidative stress, which is linked to various human diseases. This area of study highlights the potential for compounds like N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide to be evaluated for antioxidant properties, contributing to the development of treatments for diseases associated with oxidative stress (Krishnaiah et al., 2011).
Antioxidant Properties of Hydroxycinnamic Acids
The study of hydroxycinnamic acids and their structure-activity relationships in providing antioxidant effects illustrates the potential for chemical compounds to contribute to understanding and enhancing antioxidant activity. This research area might offer insights into the chemical modifications that could enhance the efficacy of compounds like this compound (Razzaghi-Asl et al., 2013).
Advanced Oxidation Processes for Environmental Remediation
The degradation of pollutants using advanced oxidation processes (AOPs) highlights the importance of chemical compounds in environmental remediation efforts. This research domain underscores the role that synthetic and natural compounds can play in addressing environmental challenges (Qutob et al., 2022).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAKOGYDAPUCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2987059.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2987061.png)
![4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2987063.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987064.png)


![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)
![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)

